molecular formula C11H12N2OS B1420304 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 91350-53-7

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1420304
CAS No.: 91350-53-7
M. Wt: 220.29 g/mol
InChI Key: QAAAWBARJAZCRM-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine and its derivatives have been studied for their potential anticancer properties. A series of derivatives was synthesized and tested against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated moderate to good anticancer activity, indicating their potential as therapeutic agents in oncology (Yakantham, Sreenivasulu, & Raju, 2019).

Central Nervous System Penetrability

In neuropharmacology, studies on 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a closely related compound, have shown its effectiveness as a selective serotonin-3 receptor antagonist. Notably, this compound can effectively penetrate the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies related to central nervous system disorders (Rosen et al., 1990).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of thiazol-2-amine derivatives. For instance, novel amino acid derivatives synthesized from this compound showed antimicrobial activities against various Gram-negative and Gram-positive bacteria strains (El-Sakka, Soliman, & Abdullah, 2014). Additionally, other studies have highlighted the anthelmintic and antibacterial properties of certain thiazol-2-amine derivatives, underscoring their potential in developing new antimicrobial agents (Bhandari & Gaonkar, 2016).

Tubulin Inhibitors with Antiproliferative Activity

A series of N,4-diaryl-1,3-thiazole-2-amines, including derivatives of this compound, were synthesized and evaluated as tubulin inhibitors. These compounds showed moderate antiproliferative activity in human cancer cell lines, indicating their potential role in cancer treatment (Sun et al., 2017).

Biochemical Analysis

Biochemical Properties

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as monoamine oxidase . This interaction is crucial as it affects the deamination of neurotransmitters like tyramine and tryptamine, thereby influencing neurotransmitter levels in the brain. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to a decrease in the production of certain metabolites, affecting overall cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving cognitive function . At high doses, it can exhibit toxic effects, including liver damage and neurotoxicity . These adverse effects are likely due to the compound’s ability to inhibit essential metabolic enzymes, leading to the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . Additionally, it can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other drugs and endogenous compounds . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . This distribution pattern is crucial for its biological activity, as it determines the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. In the mitochondria, it can affect energy production by inhibiting key metabolic enzymes, while in the nucleus, it can modulate gene expression by interacting with transcription factors .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAAWBARJAZCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.